4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester
Overview
Description
4-Chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester (4-C7FICE) is a novel synthetic compound which is used for a variety of scientific research applications. 4-C7FICE is a member of the indole family, which is a group of aromatic compounds that are found in a variety of natural products and pharmaceuticals. 4-C7FICE is a small molecule that is highly soluble in water and has a low molecular weight. The compound has been found to be a useful tool in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Antibacterial Agents Synthesis
The synthesis and antibacterial activity of various pyridonecarboxylic acids and their derivatives, including compounds structurally related to 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, have been investigated. These compounds have shown promising results in vitro and in vivo antibacterial screenings, highlighting their potential as antibacterial agents. The structure-activity relationships of these compounds suggest that specific substitutions on the indole ring can significantly affect their antibacterial potency (Egawa et al., 1984).
Antiviral Research
Research into substituted ethyl esters of indole-carboxylic acids, including analogues of this compound, has explored their antiviral properties. Studies have focused on their cytotoxicities and activities against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza. Certain derivatives demonstrated effectiveness against influenza virus replication in cell cultures and showed high efficacy in vivo, providing insights into the development of new antiviral agents (Ivashchenko et al., 2014).
Organic Synthesis and Chemical Transformations
Several studies have focused on the synthesis of indole derivatives, including this compound, for various chemical transformations. These research efforts have led to the development of new synthetic methodologies and the identification of key intermediates for the preparation of pharmacologically active compounds. Such studies contribute to the advancement of organic synthesis techniques and the exploration of novel chemical pathways (Mayes et al., 2010).
Antimicrobial and Anticancer Potential
Research into the synthesis and evaluation of indole derivatives has identified compounds with significant antimicrobial and anticancer properties. This includes studies on derivatives of this compound, where compounds exhibited potent antimicrobial activity against pathogens such as Escherichia coli and showed promising anticancer activity against colon cancer cell lines. These findings underscore the potential of indole derivatives in the development of new therapeutic agents (Sharma et al., 2012).
properties
IUPAC Name |
ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPBAFZQXKZXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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